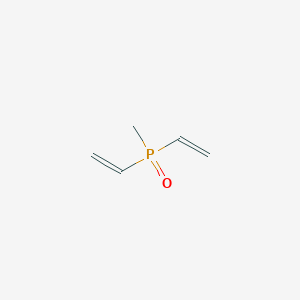

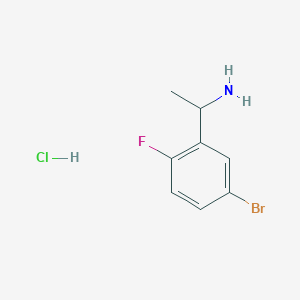

![molecular formula C20H16BrNO2S B2603850 N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide CAS No. 339031-24-2](/img/structure/B2603850.png)

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide” is a chemical compound . It is also known by other names such as “N-[4-[(4-Bromophenyl)thio]phenyl]-3-methoxybenzamide” and "Benzamide, N-[4-[(4-bromophenyl)thio]phenyl]-3-methoxy-" .

Synthesis Analysis

The synthesis of this compound or similar compounds involves the use of an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Molecular Structure Analysis

The molecular structure of this compound was confirmed through various spectroanalytical techniques such as elemental analysis, MS, NMR, UV/VIS, and FTIR . The data obtained from these techniques were in accordance with the assigned structures .Physical And Chemical Properties Analysis

The physical form of a similar compound, “N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide”, is a powder . Its molecular weight is 356.67 .Applications De Recherche Scientifique

Synthesis and Potential Antileukotrienic Agents

The synthesis of related compounds has been explored for potential antileukotrienic drugs, employing special conditions due to the low reactivity of aryl bromides. Catalytic hydrogenation and the evaluation of antiplatelet activity in vitro have been discussed, indicating a focus on developing treatments for conditions associated with leukotrienes and platelet aggregation (Jampílek et al., 2004).

Mechanistic Insights into C-S Coupling Reactions

The C-S coupling reaction mechanism of benzenethiol and 1-bromo-4-methoxybenzene, a process closely related to the synthesis of compounds like N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide, has been investigated using density functional theory (DFT). This study provides insights into the bond nature and orbital interactions, essential for understanding the synthesis and properties of such compounds (王刚 et al., 2014).

Antimicrobial and Anticancer Activities

Investigations into the antimicrobial and anticancer activities of sulfanilamide derivatives have revealed insights into the structural requirements for biological activity. These studies highlight the potential of such compounds in developing new therapeutic agents with specific focus on their thermal properties, hydrogen bonding models, and biological activities against various strains (Lahtinen et al., 2014).

Bromophenol Derivatives and Biological Activities

Bromophenol derivatives from natural sources have been isolated and studied for their inactive profile against human cancer cell lines and microorganisms, indicating the significance of structural diversity in modulating biological activities (Zhao et al., 2004).

Safety and Hazards

The safety information for a similar compound, “N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide”, includes hazard statements such as H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as in silico analysis, revealed a promising potential of similar compounds for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

Propriétés

IUPAC Name |

N-[4-(4-bromophenyl)sulfanylphenyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrNO2S/c1-24-17-4-2-3-14(13-17)20(23)22-16-7-11-19(12-8-16)25-18-9-5-15(21)6-10-18/h2-13H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMDBNCXZGNCPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

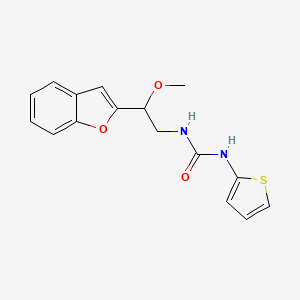

![2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2603767.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2603774.png)

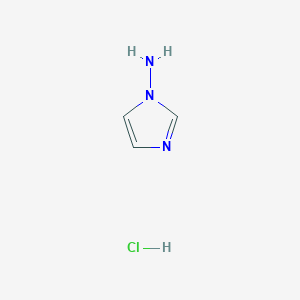

![2-[2-[4-(Azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B2603778.png)

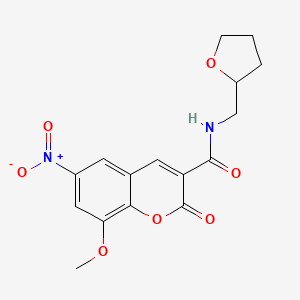

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2603781.png)

![3-Ethyl 5-methyl 2-{[2-(2-chloroacetamido)ethoxy]methyl}-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2603782.png)

![1,7-dimethyl-3-(2-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2603785.png)

![9-(4-chlorophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603787.png)

![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-fluorobenzoate](/img/structure/B2603790.png)